molecular formula C13H16N2S B455085 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine CAS No. 438223-45-1

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B455085
CAS No.: 438223-45-1
M. Wt: 232.35g/mol
InChI Key: FARHNGNYUDSWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a propylphenyl group at the 4-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: 4-Propylbenzaldehyde, methylamine, and thiourea.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Procedure: The 4-propylbenzaldehyde is first reacted with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied. For example, it might inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole: Similar structure but lacks the propyl and methyl substituents.

    5-Methylthiazole: Similar structure but lacks the propylphenyl group.

    4-Propylphenylthiazole: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. This unique structure can confer specific chemical and biological properties, making it valuable for certain applications where other thiazole derivatives might not be as effective.

Biological Activity

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆N₂S
  • Molecular Weight : Approximately 232.35 g/mol
  • Structural Features : The compound features a thiazole ring, which is known for its reactivity and interaction with various biological targets.

Biological Activities

Research highlights several key biological activities of this compound:

1. Antimicrobial Properties

  • The compound has shown potential antimicrobial and antifungal effects. Studies indicate its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MIC) ranging from 0.4 to 5.5 μg/mL .

2. Anti-inflammatory Effects

  • Preliminary investigations suggest that this thiazole derivative may possess anti-inflammatory properties, potentially influencing pathways related to inflammation and pain management.

3. Anticancer Activity

  • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cancer cells, with IC50 values indicating significant potency .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The thiazole ring can form hydrogen bonds with enzymes and receptors.
  • π–π Interactions : These interactions enhance the binding affinity of the compound to its targets, improving its efficacy in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the propylphenyl group via electrophilic substitution.
  • Methylation to achieve the final structure.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-5-phenyl-1,3-thiazol-2-amineContains a phenyl group instead of a propylphenyl groupDifferent substitution pattern affecting reactivity
5-Methyl-4-phenyl-1,3-thiazol-2-amineLacks the propyl groupMay exhibit different biological activities

The specific substitution pattern in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Studies

Recent studies have focused on the application of thiazole derivatives in treating resistant bacterial infections and cancer:

  • Antimicrobial Study : A study on thiazole derivatives demonstrated that specific modifications could enhance their effectiveness against MRSA strains, suggesting a promising avenue for developing new antibiotics .
  • Cancer Research : Investigations into the anticancer properties revealed that compounds similar to 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amines could induce significant apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Properties

IUPAC Name

5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHNGNYUDSWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357088
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438223-45-1
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.